molecular formula C10H18O2 B12755860 (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 41720-62-1

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Cat. No.: B12755860
CAS No.: 41720-62-1
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-PSASIEDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Linalool Oxide Pyranoid, Trans-(-)- involves the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically employs reagents such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its effects on cell signaling pathways and potential therapeutic properties.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which Linalool Oxide Pyranoid, Trans-(-)- exerts its effects involves interaction with various molecular targets. It is known to modulate cell signaling pathways, particularly those involved in inflammation and microbial activity. The compound’s effects are mediated through its interaction with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

CAS No.

41720-62-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1

InChI Key

BCTBAGTXFYWYMW-PSASIEDQSA-N

Isomeric SMILES

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Origin of Product

United States

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